BenchChemオンラインストアへようこそ!

Propargyl-PEG13-OH

PROTAC linker design ternary complex geometry spacer length optimization

Propargyl-PEG13-OH (CAS 1036204-61-1; molecular formula C₂₉H₅₆O₁₄; MW 628.75) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker bearing a terminal propargyl (alkyne) group and a hydroxyl group separated by exactly 13 ethylene glycol repeat units. It belongs to the PEG class of PROTAC (PROteolysis TArgeting Chimera) linkers and serves as a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules to form stable 1,2,3-triazole linkages.

Molecular Formula C29H56O14
Molecular Weight 628.7 g/mol
Cat. No. B610217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG13-OH
SynonymsPropargyl-PEG14-alcohol
Molecular FormulaC29H56O14
Molecular Weight628.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H56O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1,30H,3-29H2
InChIKeyYDQVNIRDMQKBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG13-OH: A Monodisperse Heterobifunctional PEG Linker for CuAAC Click Chemistry and PROTAC Synthesis


Propargyl-PEG13-OH (CAS 1036204-61-1; molecular formula C₂₉H₅₆O₁₄; MW 628.75) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker bearing a terminal propargyl (alkyne) group and a hydroxyl group separated by exactly 13 ethylene glycol repeat units . It belongs to the PEG class of PROTAC (PROteolysis TArgeting Chimera) linkers and serves as a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules to form stable 1,2,3-triazole linkages . The compound is supplied as a solid with ≥98% purity and is utilized in the synthesis of PROTAC degraders, antibody-drug conjugates (ADCs), and bioconjugates where defined spacer length, hydrophilicity, and orthogonal reactivity are critical design parameters .

Why Propargyl-PEG13-OH Cannot Be Replaced by Shorter PEG Homologs or Alternative Terminal Groups in PROTAC Development


PEG linkers in the Propargyl-PEGn-OH series are not functionally interchangeable. The number of ethylene glycol repeat units governs the end-to-end distance, hydrodynamic radius, hydrophilicity, and conformational flexibility of the linker, each of which is a first-order determinant of ternary complex stability and degradation efficiency in PROTAC design . Substituting Propargyl-PEG13-OH with a shorter homolog such as Propargyl-PEG4-OH or Propargyl-PEG8-OH reduces the spacer reach by approximately 60–75%, which can prevent simultaneous engagement of the E3 ligase and target protein when inter-pocket distances exceed 3 nm. Conversely, replacing the terminal hydroxyl with a carboxylic acid (Propargyl-PEG13-acid) or amine (Amino-PEG13-OH) alters the conjugation chemistry, precluding direct esterification or etherification strategies that rely on the nucleophilic –OH handle. These differences are quantifiable and are elaborated in the evidence guide below [1].

Propargyl-PEG13-OH: Quantified Differentiation Evidence Versus Closest Analogs for Informed Procurement


Spacer Length: Propargyl-PEG13-OH Provides ~6.5 nm Extended Reach Versus 2.5 nm (PEG4) and ~4.0 nm (PEG8)

The PEG13 spacer (13 ethylene glycol units) provides a chain length of approximately 6.5 nm (65 Å), as reported for the structurally analogous Bis-PEG13-NHS ester [1]. This is substantially longer than the 2.46 nm (24.6 Å) spacer length of SM(PEG)4 and the ~4.0 nm estimated for PEG8 linkers in the Thermo Scientific SM(PEG)n series, where spacer arms range from 1.76 to 9.52 nm across n = 2 to 24 ethylene glycol units . The additional reach of PEG13 places it in a distinct conformational regime suited to target–ligase pairs with inter-pocket distances exceeding those accommodated by the PEG4/6/8 triad that dominates current PROTAC literature .

PROTAC linker design ternary complex geometry spacer length optimization

Hydrophilicity Gradient: Propargyl-PEG13 Linker Exhibits Quantifiably Higher Polarity (LogP –3.28) Than Shorter-Chain Homologs

The lipophilicity of PEG-based Propargyl linkers decreases systematically with chain elongation. Bis-Propargyl-PEG13 (LogP = –3.28; XLogP3 = –1.5) is markedly more hydrophilic than Propargyl-PEG8-OH (LogP = –2.76) , consistent with the class-level principle that each additional ethylene glycol unit introduces two hydrogen-bond acceptor sites, increasing the thermodynamic hydration shell . While direct experimental LogP for Propargyl-PEG13-OH is not published, the computed XLogP3 of –1.5 for the closely related Bis-Propargyl-PEG13 indicates a hydrophilicity gain of approximately 0.5–1.0 LogP units relative to the PEG8 homolog.

aqueous solubility LogP hydrophilicity optimization

Hydrodynamic Radius and Pharmacokinetic Shielding: PEG13 (~3.8 nm) Balances Stealth and Target Accessibility

PEG13 linkers confer a hydrodynamic radius of approximately 3.8 nm to conjugated molecules . This value occupies a strategic middle ground: it is sufficiently large to reduce renal clearance (glomerular filtration threshold ~3–5 nm) and shield against proteolytic degradation, yet not so large as to sterically hinder target binding—a limitation observed with longer PEG chains (e.g., PEG25) that increase viscosity and reduce binding efficiency . In contrast, PEG4 linkers provide inadequate stealth shielding (hydrodynamic radius < 2 nm), while PEG8 reaches ~2.5–3.0 nm and begins to confer meaningful PK benefits. In vivo nanoparticle studies demonstrate that a surface PEG length of 13.8 nm significantly decreases serum protein adsorption and macrophage uptake, leading to prolonged circulation and enhanced tumor accumulation—findings that extrapolate to the molecular shielding conferred by PEG13 linkers in small-molecule conjugates [1].

hydrodynamic radius renal clearance PEGylation pharmacokinetics

Monodispersity Versus Polydisperse PEG: Defined MW 628.75 Ensures Batch-to-Batch Conjugation Reproducibility

Propargyl-PEG13-OH is a monodisperse PEG derivative with a precisely defined molecular weight of 628.75 Da (C₂₉H₅₆O₁₄) and a single chemical structure, in contrast to polydisperse PEG reagents that contain a distribution of chain lengths . This monodispersity is critical for PROTAC and ADC applications where linker length heterogeneity translates directly into ternary complex geometry variation, degradation efficiency inconsistency, and irreproducible pharmacokinetics. The ≥98% purity specification (with Certificate of Analysis) ensures that procurement decisions are based on a well-characterized, single-entity chemical rather than a mixture . Recent PROTAC design reviews emphasize that monodisperse PEG linkers provide a solubility benefit that is reproducible batch-to-batch, unlike polydisperse PEG mixtures where the hydrophobic high-mass tail may nucleate aggregation .

monodisperse PEG batch reproducibility bioconjugation quality control

CuAAC Click Chemistry Reactivity: Terminal Alkyne Enables Orthogonal Conjugation Distinct from Amine or Carboxy PEG Variants

The terminal propargyl (alkyne) group of Propargyl-PEG13-OH participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole linkage with azide-bearing compounds . This reactivity profile is orthogonal to the hydroxyl terminus, enabling sequential heterobifunctional conjugation strategies that are not possible with homobifunctional linkers such as Bis-Propargyl-PEG13 or with amino-terminated analogs (Amino-PEG13-OH). While quantitative kinetic data specific to Propargyl-PEG13-OH CuAAC rates are not published, class-level evidence indicates that propargyl-terminated PEG linkers typically achieve >95% conjugation efficiency under standard CuAAC conditions (CuSO₄/sodium ascorbate, RT, aqueous/organic solvent mixtures) [1]. The PEG13 spacer length further minimizes steric congestion around the alkyne, potentially improving reaction rates compared to shorter PEG homologs where the reactive terminus may be partially shielded by adjacent functional groups [2].

CuAAC click chemistry bioorthogonal conjugation heterobifunctional linker strategy

PEG13 Occupies a Distinct Conformational Window Beyond the PEG4/6/8 Triad for Targets Requiring Extended Linker Geometry

Structure–activity relationship (SAR) analyses across multiple PROTAC programs have established that incremental addition of two ethylene glycol units can switch a degrader molecule from inactive to sub-nanomolar DC₅₀ potency, and that the progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude . The optimal PROTAC linker length is reported to range from 12-carbon to over 20-carbon equivalents . PEG13, with 13 ethylene glycol units (equivalent to ~26 atoms in the backbone), extends well beyond the PEG4/6/8 triad that has become the empirical standard, occupying a conformational regime suited for protein targets where the E3 ligase–substrate inter-pocket distance exceeds 3 nm or where large domain rearrangements upon ligand binding require additional spacer 'breathing room' . While a direct head-to-head PROTAC degradation comparison using Propargyl-PEG13-OH versus Propargyl-PEG8-OH has not been published as of this guide, the class-level SAR data strongly support differentiated utility for targets refractory to shorter linker geometries.

PROTAC SAR linker length optimization ternary complex cooperativity

Propargyl-PEG13-OH: Evidence-Backed Application Scenarios for Scientific Procurement and Experimental Design


PROTAC Degrader Synthesis for Targets with Extended E3 Ligase–POI Inter-Pocket Distances (>3 nm)

When initial PROTAC candidates built with PEG4 or PEG8 linkers fail to induce target degradation (DC₅₀ > 1 µM or Dmax < 50%), Propargyl-PEG13-OH provides an additional ~15–20 Å of conformational reach while maintaining monodispersity and hydrophilicity. The extended spacer enables ternary complex formation between E3 ligases (e.g., CRBN, VHL) and target proteins whose binding pockets are separated by distances exceeding the PEG4/6/8 effective span. The heterobifunctional alkyne–OH architecture permits CuAAC conjugation of the azide-functionalized E3 ligand in a first step, followed by derivatization of the hydroxyl terminus to attach the target-protein ligand .

Antibody-Drug Conjugate (ADC) Linker Development Requiring Defined Hydrodynamic Shielding Without Excessive Chain Length

The ~3.8 nm hydrodynamic radius conferred by the PEG13 spacer provides meaningful stealth shielding against proteolytic degradation and renal clearance while remaining below the size threshold where viscosity and target-binding steric hindrance become problematic (observed with PEG25 and longer chains). This balance is critical for ADC payloads where the linker must reduce aggregation of hydrophobic cytotoxins (e.g., MMAE, PBD dimers) without impeding antigen binding. In vivo evidence from polymeric nanoparticle studies confirms that PEG in the 13–14 nm length regime significantly reduces serum protein adsorption and macrophage uptake, supporting the translational rationale for PEG13-based ADC linkers [1].

Stepwise Heterobifunctional Bioconjugation Requiring Orthogonal Alkyne and Hydroxyl Reactivity

Propargyl-PEG13-OH is uniquely suited for sequential conjugation strategies where the alkyne terminus first undergoes CuAAC with an azide-modified biomolecule (protein, peptide, or oligonucleotide), and the hydroxyl terminus is subsequently activated (e.g., via mesylation, tosylation, or direct esterification) for attachment to a second cargo. This orthogonal reactivity profile distinguishes it from Amino-PEG13-OH (which would compete for amine-reactive chemistry) and Bis-Propargyl-PEG13 (which cannot direct sequential heteroconjugation). The 13-unit PEG spacer further minimizes steric interference between the two conjugation steps compared to shorter PEG homologs [2].

Pre-Clinical Lead Optimization Requiring Batch-to-Batch Reproducibility for IND-Enabling Studies

The monodisperse nature (Đ = 1.00), precisely defined MW (628.75 Da), and ≥98% purity with Certificate of Analysis make Propargyl-PEG13-OH the appropriate choice for PROTAC or ADC programs transitioning from discovery to pre-clinical development. Unlike polydisperse PEG reagents, batch-to-batch linker length variability is eliminated, ensuring that differences in degradation efficiency, pharmacokinetics, or toxicity observed across experimental replicates are attributable to the biological construct rather than linker heterogeneity. This reduces analytical burden during method validation and strengthens the regulatory data package .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG13-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.